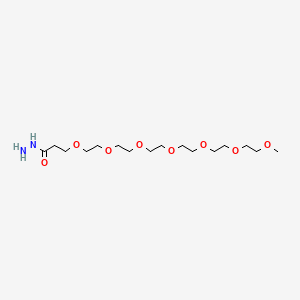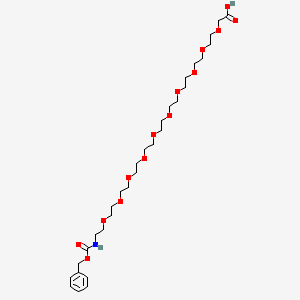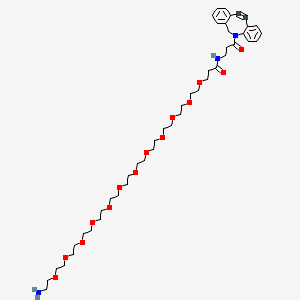
DBCO-NHCO-PEG2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DBCO-NHCO-PEG2-amine is a polyethylene glycol (PEG)-based compound that features a dibenzocyclooctyne (DBCO) group and an amine group. This compound is widely used in bioorthogonal click chemistry, particularly in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, which do not require a copper catalyst. The hydrophilic PEG spacer arm enhances its water solubility, making it suitable for various biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DBCO-NHCO-PEG2-amine typically involves the conjugation of a DBCO group with a PEG2-amine linker. The process begins with the activation of the carboxylic acid group on the DBCO molecule, which is then reacted with the amine group of the PEG2-amine under mild conditions to form an amide bond. This reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification systems to ensure high yield and purity. The compound is then subjected to rigorous quality control measures, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC), to confirm its structure and purity .
Chemical Reactions Analysis
Types of Reactions: DBCO-NHCO-PEG2-amine primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is highly specific and efficient, allowing for the conjugation of azide-bearing biomolecules without the need for a copper catalyst .
Common Reagents and Conditions: The SPAAC reaction involving this compound typically uses azide-functionalized molecules as the reactants. The reaction is carried out in aqueous buffers or organic solvents, depending on the solubility of the substrates. The reaction conditions are generally mild, often performed at room temperature or slightly elevated temperatures .
Major Products Formed: The primary product formed from the SPAAC reaction of this compound with azide-bearing molecules is a stable triazole linkage. This product is highly stable and can be used in various applications, including bioconjugation and drug delivery .
Scientific Research Applications
DBCO-NHCO-PEG2-amine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a versatile linker for the synthesis of complex molecules. Its ability to undergo SPAAC reactions makes it an essential tool for the development of novel compounds and materials .
Biology: In biological research, this compound is used for the labeling and tracking of biomolecules. Its high specificity and efficiency in SPAAC reactions allow for the precise modification of proteins, nucleic acids, and other biomolecules .
Medicine: In medicine, this compound is employed in the development of targeted drug delivery systems. The compound’s ability to form stable triazole linkages with azide-bearing drugs or targeting moieties enables the creation of highly specific and effective therapeutic agents .
Industry: In industrial applications, this compound is used in the production of advanced materials and coatings. Its hydrophilic PEG spacer arm enhances the solubility and stability of the resulting products, making them suitable for various industrial processes .
Mechanism of Action
The mechanism of action of DBCO-NHCO-PEG2-amine involves its participation in SPAAC reactions. The DBCO group undergoes a strain-promoted cycloaddition with azide-bearing molecules, forming a stable triazole linkage. This reaction is highly specific and efficient, allowing for the precise modification of biomolecules and materials .
Comparison with Similar Compounds
Similar Compounds:
- DBCO-PEG4-amine
- DBCO-PEG5-amine
- DBCO-PEG8-amine
- DBCO-PEG12-amine
Uniqueness: DBCO-NHCO-PEG2-amine stands out due to its optimal balance between hydrophilicity and reactivity. The PEG2 spacer arm provides sufficient solubility while maintaining the compound’s efficiency in SPAAC reactions. This makes it particularly suitable for applications requiring high specificity and stability .
Properties
IUPAC Name |
3-[2-(2-aminoethoxy)ethoxy]-N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O4/c26-13-16-32-18-17-31-15-12-24(29)27-14-11-25(30)28-19-22-7-2-1-5-20(22)9-10-21-6-3-4-8-23(21)28/h1-8H,11-19,26H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETPARNXKUCFHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














